3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol . This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, a chlorophenyl group, and an azepane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Chemical Reactions Analysis
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may act on ion channels or receptors in the nervous system, leading to its observed anticonvulsant and antinociceptive effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
3-(Azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit similar reactivity patterns, particularly in substitution reactions.
Azepane derivatives: These compounds contain the azepane ring and are studied for their potential biological activities.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79g/mol |
IUPAC Name |
3-(azepan-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19ClN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2 |
InChI Key |
YKSPDPUMZMKNEF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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